Bienvenue dans la boutique en ligne BenchChem!

ARN272

FLAT FAAH Endocannabinoid

ARN272 is a phthalazine-derived, competitive FLAT antagonist that selectively blocks anandamide internalization (IC50 1.8 µM) without inhibiting FAAH hydrolysis. Unlike generic FAAH inhibitors (URB597, PF-3845), ARN272 targets cellular anandamide transport, enabling unique dissection of endocannabinoid clearance pathways. Produces indirect CB1 agonism and antinociceptive effects in vivo without elevating 2-AG or OEA. Ideal for FLAT screening, anandamide uptake assays, and in vivo pain/nausea models. ≥98% purity ensures reproducible pharmacology.

Molecular Formula C27H20N4O2
Molecular Weight 432.5 g/mol
CAS No. 488793-85-7
Cat. No. B1667604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARN272
CAS488793-85-7
SynonymsARN272;  ARN-272;  ARN 272; 
Molecular FormulaC27H20N4O2
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)O
InChIInChI=1S/C27H20N4O2/c32-22-16-12-18(13-17-22)25-23-8-4-5-9-24(23)26(31-30-25)28-21-14-10-19(11-15-21)27(33)29-20-6-2-1-3-7-20/h1-17,32H,(H,28,31)(H,29,33)
InChIKeyUPKNGUQNXSMHBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ARN272 Procurement Guide: A FLAT-Selective Anandamide Transport Inhibitor with Distinct Selectivity vs FAAH Inhibitors


ARN272 (CAS 488793-85-7) is a synthetic small-molecule inhibitor classified as a competitive antagonist of the FAAH-like anandamide transporter (FLAT) [1]. As a phthalazine derivative, it binds directly to FLAT, a cytosolic variant of fatty acid amide hydrolase-1 (FAAH-1) that lacks amidase activity but facilitates anandamide internalization, with a reported IC50 of 1.8 µM for [3H]-anandamide binding displacement [2]. Unlike FAAH inhibitors such as URB597 or PF-3845, ARN272 targets anandamide transport rather than enzymatic hydrolysis, offering a distinct mechanism for modulating endocannabinoid tone. The compound is commercially available at ≥98% purity (HPLC), soluble in DMSO (up to 100 mM), and is intended exclusively for laboratory research use .

ARN272 Differentiation: Why FLAT Inhibition Is Not Equivalent to FAAH Inhibition


Substituting ARN272 with a generic FAAH inhibitor—such as URB597 (IC50 ~5 nM) or PF-3845 (Ki 0.23 µM)—is scientifically invalid because these compounds target distinct nodes in the endocannabinoid deactivation pathway [1]. FAAH inhibitors block the enzymatic hydrolysis of anandamide, while ARN272 prevents its cellular internalization via FLAT, thereby prolonging extracellular anandamide availability and producing indirect CB1 agonism without directly engaging the receptor [2]. Critically, ARN272 exhibits minimal cross-reactivity with FAAH itself (<5% hydrolysis after 24 h with recombinant human FAAH-1), whereas URB597 potently inhibits FAAH but does not affect FLAT-mediated transport [3]. This mechanistic divergence results in different in vivo pharmacological profiles: ARN272 produces antinociception and anti-emetic effects via CB1 activation, but does not elevate 2-AG, OEA, or PEA levels, unlike FAAH inhibition [4].

ARN272 Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons


ARN272 vs. URB597: Direct Comparison of FLAT Binding vs. FAAH Inhibition

In the same study using rat brain membranes, ARN272 showed minimal inhibition of FAAH activity (IC50 > 10 µM, incomplete inhibition), whereas URB597 potently inhibited FAAH with an IC50 of approximately 5 nM [1]. Conversely, ARN272 competitively displaced [3H]-anandamide binding to purified FLAT with an IC50 of 1.8 µM, an activity not shared by URB597 . This orthogonal target engagement confirms that ARN272 is a FLAT-selective tool compound.

FLAT FAAH Endocannabinoid In vitro pharmacology

ARN272 vs. AM404: Direct Comparative Efficacy in Cortical Neuron Uptake

In primary rat cortical neuron cultures, ARN272 (10 µM) significantly reduced [3H]-anandamide accumulation, an effect comparable to that of the established transport inhibitor AM404 at the same concentration [1]. The study demonstrates that ARN272 directly inhibits anandamide internalization in a physiologically relevant neuronal system.

Neuronal uptake Anandamide transport Primary neurons Endocannabinoid

ARN272 vs. PF-3845: Differential Target Engagement and Selectivity Profile

ARN272 is a specific, competitive FLAT inhibitor with an IC50 of 1.8 µM for [3H]-anandamide binding displacement, while PF-3845 is a covalent FAAH inhibitor with a Ki of 0.23 µM [1]. Critically, ARN272 exhibits no significant inhibition of FAAH or other endocannabinoid-metabolizing enzymes, whereas PF-3845 potently and selectively inhibits FAAH but does not interact with FLAT [2]. This orthogonal selectivity makes ARN272 the preferred tool for dissecting the role of anandamide transport separate from hydrolysis.

FAAH FLAT Selectivity Endocannabinoid In vitro

ARN272 In Vivo Specificity: Selective Elevation of Anandamide Without Affecting Other N-Acylethanolamines

Following systemic administration (1 mg/kg, i.p.) in mice, ARN272 selectively increased plasma anandamide levels by approximately 2-fold without altering concentrations of the related N-acylethanolamines OEA and PEA, or the endocannabinoid 2-AG [1]. This lipidomic selectivity is a key differentiator from FAAH inhibitors like URB597, which elevate multiple N-acylethanolamines due to broader substrate hydrolysis blockade [2].

In vivo pharmacology Endocannabinoid Lipidomics Selectivity

ARN272 Metabolic Stability vs. FAAH Hydrolysis: Resistance to Enzymatic Degradation

ARN272 demonstrates remarkable stability against FAAH-mediated hydrolysis, with only approximately 5% degradation observed after 24 hours of incubation with recombinant human FAAH-1 at 37°C [1]. In contrast, anandamide itself is rapidly hydrolyzed by FAAH, and many FAAH inhibitors (e.g., URB597) are designed to covalently modify the enzyme's active site, making their pharmacokinetics dependent on enzyme turnover [2]. This stability ensures that ARN272's pharmacological effects are driven by sustained FLAT blockade rather than transient competitive inhibition.

Metabolic stability FAAH FLAT Drug metabolism

ARN272 Optimal Use Cases: FLAT-Mediated Endocannabinoid Research Applications


Dissecting Anandamide Transport vs. Hydrolysis in Neuronal Uptake Assays

Use ARN272 (1-10 µM) in primary neuronal cultures or FLAT-transfected cell lines to selectively block anandamide internalization without affecting FAAH activity. Combine with radiolabeled [3H]-anandamide uptake assays to quantify transport inhibition, referencing the IC50 of 1.8 µM for FLAT binding and 3 µM for cellular accumulation [1]. Pair with FAAH inhibitors like URB597 or PF-3845 in orthogonal experiments to dissect the relative contributions of transport vs. hydrolysis to anandamide clearance. This application leverages ARN272's unique selectivity profile established in Section 3 (Evidence Items 1, 2, and 3).

In Vivo Studies of CB1-Mediated Antinociception and Nausea Regulation

Administer ARN272 systemically (1-3 mg/kg, i.p.) in rodent models of pain or nausea to elevate endogenous anandamide levels and produce indirect CB1 receptor agonism [2]. Use ARN272 to induce tonic CB1 activation without direct receptor binding, avoiding the side effect profile of direct CB1 agonists. Monitor plasma anandamide levels as a biomarker of target engagement (expect ~2-fold increase at 1 mg/kg), and confirm CB1 dependence using co-administration of SR141716 [3]. This application is directly supported by Evidence Items 4 and 5, which demonstrate ARN272's in vivo selectivity and CB1-mediated effects.

Lipidomics Studies Requiring Selective Anandamide Elevation

Employ ARN272 in experimental designs where selective elevation of anandamide (without altering OEA, PEA, or 2-AG) is required to study anandamide-specific signaling pathways [4]. Use LC-MS/MS to quantify plasma and tissue endocannabinoid levels post-ARN272 treatment (1 mg/kg, i.p.) to confirm target engagement and selectivity. Compare results with FAAH inhibitors (e.g., URB597) as positive controls for broad-spectrum N-acylethanolamine elevation, highlighting ARN272's distinct lipidomic fingerprint [5]. This application stems directly from Evidence Item 4.

FLAT Target Validation and Chemical Biology Tool Compound Studies

Use ARN272 as a reference tool compound for validating FLAT's role in anandamide transport and for screening novel FLAT inhibitors. Its competitive binding mechanism (IC50 1.8 µM) and metabolic stability (>95% intact after 24 h with FAAH) make it suitable for high-throughput screening assays and for establishing structure-activity relationships (SAR) around the phthalazine scaffold [6]. ARN272's well-characterized selectivity profile and commercial availability at ≥98% purity ensure reproducibility across studies. This application is supported by Evidence Items 1, 3, and 5.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARN272

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.